molecular formula C9H11FO B1342287 (2-Fluoro-4,6-dimethylphenyl)methanol CAS No. 252004-36-7

(2-Fluoro-4,6-dimethylphenyl)methanol

Cat. No.: B1342287
CAS No.: 252004-36-7
M. Wt: 154.18 g/mol
InChI Key: NFEMQPHLTXHHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4,6-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11FO It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4,6-dimethylphenyl)methanol typically involves the reduction of the corresponding ketone, (2-Fluoro-4,6-dimethylphenyl)acetone. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and safety considerations. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4,6-dimethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the hydroxymethyl group can yield the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: (2-Fluoro-4,6-dimethylphenyl)aldehyde or (2-Fluoro-4,6-dimethylphenyl)carboxylic acid.

    Reduction: (2-Fluoro-4,6-dimethylphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-4,6-dimethylphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-4,6-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-methylphenyl)methanol
  • (2-Fluoro-6-methylphenyl)methanol
  • (2-Fluoro-4,6-dimethylphenyl)ethanol

Uniqueness

(2-Fluoro-4,6-dimethylphenyl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-fluoro-4,6-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEMQPHLTXHHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595030
Record name (2-Fluoro-4,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-36-7
Record name 2-Fluoro-4,6-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252004-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-4,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-4,6-dimethylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.